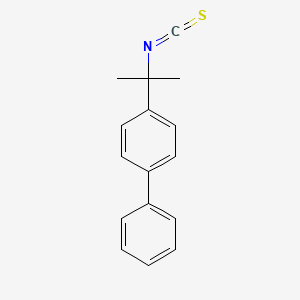
1,1'-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- is an organic compound with the molecular formula C16H13NS It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an isothiocyanato group
Vorbereitungsmethoden
The synthesis of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- typically involves the reaction of 4-isopropylbiphenyl with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Addition Reactions: The isothiocyanato group can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties against human pathogens.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- involves its interaction with specific molecular targets. For instance, as an aldehyde dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy drugs . The compound may also disrupt microbial cell membranes, leading to its antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- can be compared with other isothiocyanate compounds such as:
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
These compounds share similar functional groups but differ in their molecular structures and specific applications.
Eigenschaften
CAS-Nummer |
669055-43-0 |
|---|---|
Molekularformel |
C16H15NS |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
1-(2-isothiocyanatopropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C16H15NS/c1-16(2,17-12-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI-Schlüssel |
NHFUQAQVRPRRRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


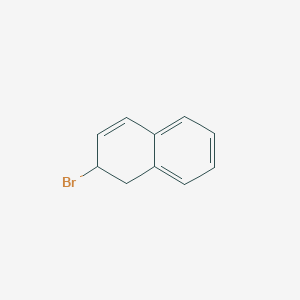
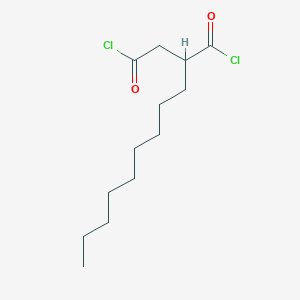
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)

-](/img/structure/B12537098.png)
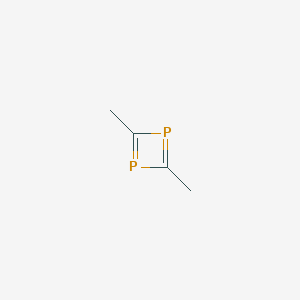
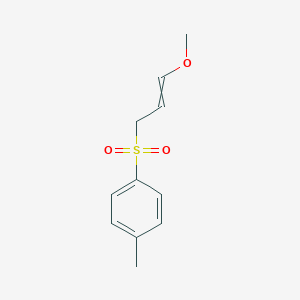
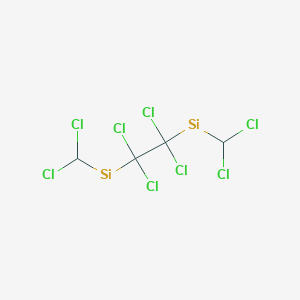
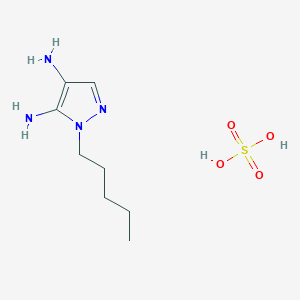
![4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12537125.png)
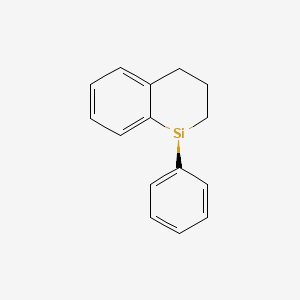
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
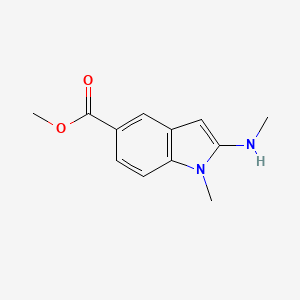
![Phenol, 3-[[[5-(3-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12537160.png)
